
2-Chloro-6-fluorobenzoic acid
Overview
Description
2-Chloro-6-fluorobenzoic acid is a halogenated derivative of benzoic acid, characterized by the presence of both chlorine and fluorine atoms on the benzene ring. Its molecular formula is C₇H₄ClFO₂, and it has a molecular weight of 174.56 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method includes the chlorination of 2-chloro-6-fluorotoluene under illumination to produce 2-chloro-6-fluorobenzyl chloride. This intermediate is then subjected to hydrolysis in the presence of sulfuric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process may include the use of ferric solid superacid as a catalyst and controlled temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution reactions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used to oxidize the carboxylic acid group.
Major Products:
Substitution Products: Depending on the substituents introduced, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives with different functional groups.
Scientific Research Applications
2-Chloro-6-fluorobenzoic acid (C₇H₄ClFO₂) is a chemical compound with a wide range of applications in pharmaceutical development, agrochemicals, material science, research, and analytical chemistry .
General Information
Applications
This compound is a versatile compound used across several scientific and industrial fields .
Pharmaceutical Development
This compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly anti-inflammatory and analgesic drugs . It is used in synthesizing aryl-oxadiazoles, which are being evaluated as inhibitors .
Agricultural Chemicals
It is used in formulating herbicides and pesticides, enhancing crop protection and yield by targeting specific plant processes .
Material Science
The compound is employed in producing specialty polymers and resins, contributing to materials with enhanced thermal and chemical resistance .
Research Reagent
As a reagent, this compound plays a crucial role in organic synthesis, aiding researchers in developing new chemical entities and functional materials .
Analytical Chemistry
It is utilized in various analytical techniques, including chromatography, to help identify and quantify other chemical substances in complex mixtures .
Safety and Hazards
This compound can cause skin and eye irritation and may cause respiratory irritation .
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form hydrogen bonds with target molecules. This can lead to the inhibition or activation of specific enzymes and receptors, influencing various biological processes .
Comparison with Similar Compounds
2-Chlorobenzoic Acid: Similar in structure but lacks the fluorine atom, resulting in different chemical properties.
2-Fluorobenzoic Acid: Lacks the chlorine atom, leading to variations in reactivity and applications.
2,6-Dichlorobenzoic Acid: Contains two chlorine atoms, which significantly alter its chemical behavior compared to 2-Chloro-6-fluorobenzoic acid.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This dual halogenation makes it a valuable compound for various synthetic and industrial applications .
Biological Activity
Overview
2-Chloro-6-fluorobenzoic acid (C₇H₄ClFO₂) is a halogenated benzoic acid derivative notable for its potential biological activities and applications in medicinal chemistry. This compound features both chlorine and fluorine substituents on the aromatic ring, which significantly influence its chemical reactivity and biological interactions.
- Molecular Formula: C₇H₄ClFO₂
- Molecular Weight: 174.56 g/mol
- Structure: The presence of chlorine and fluorine atoms enhances its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound can modulate cellular processes by:
- Inhibiting Enzyme Activity: It has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular metabolism and signaling pathways.
- Binding to Receptors: The dual halogenation allows for enhanced hydrogen bonding capabilities, influencing receptor activity and downstream signaling .
Cellular Effects
Research indicates that this compound can affect:
- Gene Expression: It can modulate the activity of transcription factors, leading to changes in gene expression patterns within cells.
- Cell Signaling Pathways: The compound influences various signaling pathways, which can have implications in cancer biology and inflammation .
Antimicrobial Activity
A study focused on the synthesis of aryl-oxadiazoles using this compound demonstrated promising antimicrobial properties. Compounds synthesized exhibited significant inhibitory effects against various microbial strains, indicating the potential use of this compound in developing new antimicrobial agents .
In Vivo Studies
In animal models, dosage-dependent effects were observed. At lower doses, minimal impact was noted on cellular functions; however, higher doses resulted in significant alterations in metabolic processes. For instance, a study showed that co-administration with a cytochrome P450 inhibitor altered the clearance rates of compounds derived from this compound, suggesting its metabolism is heavily influenced by specific enzymatic pathways .
Comparative Analysis
Compound | Structure Features | Biological Activity |
---|---|---|
2-Chlorobenzoic Acid | Lacks fluorine | Moderate antimicrobial properties |
2-Fluorobenzoic Acid | Lacks chlorine | Lower reactivity compared to 2-CFBA |
2,6-Dichlorobenzoic Acid | Contains two chlorine atoms | Higher toxicity profiles |
This compound | Unique dual halogenation | Enhanced enzyme inhibition |
Research Findings
Recent studies have highlighted the compound's role as a precursor in synthesizing drugs with anti-inflammatory properties. The synthesis of derivatives has shown that modifications at the halogen positions can significantly impact biological activity and solubility profiles, making it a versatile compound for drug development .
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-Chloro-6-fluorobenzoic acid, and what factors influence reaction efficiency?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, reacting 2-chloro-6-fluorobenzaldehyde with oxidizing agents like potassium permanganate under acidic conditions yields the benzoic acid derivative . Another route involves hydrolysis of 2-chloro-6-fluorobenzonitrile using concentrated sulfuric acid at elevated temperatures. Reaction efficiency depends on solvent polarity, temperature (optimized at 80–100°C), and steric hindrance from the ortho-chloro and para-fluoro substituents .
Q. How is the molecular structure of this compound characterized experimentally and computationally?
- Methodological Answer : Experimental characterization employs Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., carboxylic acid O–H stretching at ~2500–3300 cm⁻¹) and X-ray crystallography for solid-state conformation analysis. Computational methods like density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predict three stable conformers, with the syn configuration (carboxylic acid group aligned with the fluorine atom) being the most stable due to minimized steric and electronic repulsion .
Q. What are the typical functional group transformations involving this compound in organic synthesis?
- Methodological Answer : The carboxylic acid group can be esterified using thionyl chloride (SOCl₂) followed by alcohol nucleophiles. The chlorine atom undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides), while the fluorine atom remains inert under mild conditions due to its strong C–F bond. For example, reaction with sodium hydroxide in dimethyl sulfoxide (DMSO) selectively replaces fluorine with a hydroxyl group to form salicylic acid derivatives .
Advanced Research Questions
Q. How does the ortho-chloro and para-fluoro substitution pattern influence the electronic properties and reactivity of this compound?
- Methodological Answer : The electron-withdrawing fluorine atom induces a para-directing effect, while the chlorine atom at the ortho position sterically hinders electrophilic substitution. DFT calculations reveal reduced electron density at the carboxylic acid group due to inductive effects, lowering pKa (~2.8) compared to unsubstituted benzoic acid (pKa ~4.2). This electronic profile enhances reactivity in peptide coupling reactions and metal coordination (e.g., cobalt complexes for antitumor applications) .
Table 1: Experimental vs. Computational Vibrational Frequencies (cm⁻¹)
Mode | Experimental (FT-IR) | DFT (B3LYP/6-311++G(d,p)) |
---|---|---|
O–H Stretch | 3100–3300 | 3155 |
C=O Stretch | 1680 | 1675 |
C–F Stretch | 1220 | 1218 |
Source: Matrix isolation FT-IR and DFT study |
Table 2: Synthesis Yields Under Different Conditions
Method | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
KMnO₄ Oxidation | H₂SO₄ | 90 | 78 |
NaOH Hydrolysis | DMSO | 80 | 65 |
SOCl₂ Esterification | Toluene | 110 | 82 |
Compiled from |
Properties
IUPAC Name |
2-chloro-6-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTIGDVFBDJLTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195841 | |
Record name | 2-Chloro-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434-75-3 | |
Record name | 2-Chloro-6-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=434-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 434-75-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-6-FLUOROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUQ5BP41S0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.